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Cat. No.: B593230 Get Quote

Application Notes: 1,2-Dilaurin as a Food Emulsifier
Introduction

1,2-Dilaurin is a diacylglycerol (also known as a diglyceride) consisting of a glycerol backbone

esterified with two lauric acid chains at the sn-1 and sn-2 positions. As part of the broader class

of mono- and diglycerides (E number E471), 1,2-Dilaurin functions as a highly effective oil-in-

water (O/W) emulsifier in the food industry.[1] These compounds are produced industrially

through the glycerolysis of fats and oils, which can be derived from either plant or animal

sources.[1][2] Their primary role is to enable the stable mixing of immiscible ingredients like oil

and water, thereby improving the texture, consistency, and shelf-life of a wide range of food

products.[2][3]

Mechanism of Action

The emulsifying capability of 1,2-Dilaurin stems from its amphiphilic molecular structure. The

two non-polar lauric acid "tails" are lipophilic (oil-loving), while the remaining hydroxyl group on

the glycerol backbone is hydrophilic (water-loving). When introduced into an oil and water

system, 1,2-Dilaurin molecules orient themselves at the oil-water interface. This orientation

reduces the interfacial tension that naturally keeps the two phases separate. By lowering this

tension, the formation of small oil droplets within the water phase is facilitated during

homogenization, and the resulting emulsion is stabilized against coalescence and separation.

Caption: Molecular orientation of 1,2-Dilaurin at the oil-water interface.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b593230?utm_src=pdf-interest
https://www.benchchem.com/product/b593230?utm_src=pdf-body
https://www.benchchem.com/product/b593230?utm_src=pdf-body
https://www.benchchem.com/product/b593230?utm_src=pdf-body
https://en.wikipedia.org/wiki/Mono-_and_diglycerides_of_fatty_acids
https://en.wikipedia.org/wiki/Mono-_and_diglycerides_of_fatty_acids
https://elchemy.com/blogs/food-nutrition/what-is-mono-and-diglycerides-their-role-in-food-cosmetics-and-custom-manufacturing
https://elchemy.com/blogs/food-nutrition/what-is-mono-and-diglycerides-their-role-in-food-cosmetics-and-custom-manufacturing
https://www.foodingredientfacts.org/facts-on-food-ingredients/sources-of-food-ingredients/mono-diglycerides/
https://www.benchchem.com/product/b593230?utm_src=pdf-body
https://www.benchchem.com/product/b593230?utm_src=pdf-body
https://www.benchchem.com/product/b593230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulatory Status

Mono- and diglycerides derived from edible fats and oils are "Generally Recognized as Safe"

(GRAS) for use as direct food additives by the U.S. Food and Drug Administration (FDA) under

21 CFR 184.1505. This affirmation is based on a long history of safe use in food. Specific

formulations containing mono- and diglycerides are also subject to the GRAS notification

process, such as GRN 648 for a mixture of monoacylglycerides used as an edible coating. This

regulatory acceptance underscores their safety and utility in food manufacturing.

Applications in the Food Industry

The functional properties of 1,2-Dilaurin make it a versatile emulsifier in numerous food

categories:

Bakery Products: Improves dough softness, enhances cake volume and texture, and

extends the freshness of baked goods by retarding staling.

Dairy and Frozen Desserts: Contributes to a creamy mouthfeel in ice cream and frozen

desserts by promoting a stable foam structure and preventing the formation of large ice

crystals.

Margarine and Spreads: Acts as the primary emulsifier to create and stabilize the water-in-oil

emulsion, while also modifying fat crystal formation to improve texture and spreadability.

Confectionery: Prevents fat bloom in chocolates and reduces stickiness in caramels and

chewing gum.

Dressings and Sauces: Stabilizes emulsions like mayonnaise and salad dressings,

preventing the oil and water phases from separating over time.

Beverages: Used in coffee creamers and other emulsified beverages to ensure a uniform

and stable dispersion.

Quantitative Data
The performance of an emulsifier is quantified by its ability to create small droplets and

maintain emulsion stability over time. The following table provides illustrative data comparing
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1,2-Dilaurin to other common food emulsifiers.

Disclaimer: This table presents typical, illustrative values for comparative purposes. Actual

performance will vary based on the specific formulation, processing conditions, and oil/water

phase composition. Experimental validation is required.

Emulsifier
Chemical
Class

Typical Use
Level (%)

Mean
Droplet Size
(d₃₂)¹

Emulsion
Stability
Index (ESI)²

Key
Application
s

1,2-Dilaurin Diglyceride 0.2 - 1.0% 0.5 - 2.0 µm
> 90% (after

24h)

Bakery, Dairy,

Spreads,

Confectionery

Soy Lecithin Phospholipid 0.1 - 0.5% 1.0 - 5.0 µm
75% - 85%

(after 24h)

Chocolate,

Bakery,

Margarine

Polysorbate

80

Polyoxyethyle

ne Sorbitan

Ester

0.1 - 1.0% < 0.5 µm
> 95% (after

24h)

Ice Cream,

Pickles,

Vitamins

Casein Protein 0.5 - 2.0% 0.8 - 3.0 µm
80% - 90%

(after 24h)

Dairy

Products,

Sauces,

Beverages

¹ Mean droplet size (Sauter mean diameter, d₃₂) is a measure of the fineness of the emulsion;

smaller values are generally indicative of better emulsification efficiency. ² Emulsion Stability

Index (ESI) represents the percentage of the emulsion that remains stable after a defined

period under specific conditions (e.g., centrifugation or storage).

Experimental Protocols
The following protocols outline standard methodologies for evaluating the performance of 1,2-
Dilaurin as a food emulsifier.
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Caption: General workflow for the evaluation of emulsifier performance.
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Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol describes the creation of a model 10% oil-in-water emulsion for subsequent

analysis.

Materials & Equipment:

1,2-Dilaurin

Vegetable oil (e.g., sunflower or soybean oil)

Deionized water

High-shear mixer (e.g., rotor-stator homogenizer)

Analytical balance

Beakers

Procedure:

Prepare Aqueous Phase: Weigh 90.0 g of deionized water into a beaker.

Prepare Oil Phase: In a separate beaker, weigh 10.0 g of vegetable oil. Add the desired

concentration of 1,2-Dilaurin to the oil phase (e.g., 0.5 g for a 0.5% w/w concentration

relative to the total emulsion weight). Gently heat and stir the oil phase if necessary to fully

dissolve the emulsifier.

Form Coarse Emulsion: While mixing the aqueous phase with the high-shear mixer at a

low speed, slowly pour the oil phase into the water.

Homogenize: Increase the mixer speed to a high setting (e.g., 8,000-10,000 rpm) and

homogenize for 2-5 minutes to form a fine emulsion.

Cooling: Place the beaker in an ice bath to cool the emulsion to room temperature, if

heating was applied.

The resulting emulsion is now ready for stability and droplet size analysis.
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Protocol 2: Determination of Emulsion Stability via Creaming Index (CI)

This method provides a quantitative measure of an emulsion's resistance to gravitational

separation.

Materials & Equipment:

Freshly prepared O/W emulsion

10 mL or 15 mL graduated glass cylinders with stoppers

Ruler or calipers

Procedure:

Immediately after preparation, gently pour 10 mL of the emulsion into a graduated cylinder.

Seal the cylinder.

Record the initial total height of the emulsion (H_total).

Store the cylinder undisturbed at a controlled temperature (e.g., 25°C).

At specified time intervals (e.g., 1h, 6h, 24h, 48h), measure the height of the bottom serum

layer (H_serum), which is the transparent or translucent layer that forms as the oil droplets

cream upwards.

Calculate the Creaming Index (CI) using the following formula: CI (%) = (H_serum /

H_total) x 100

Plot CI (%) versus time. A lower CI value indicates higher emulsion stability.

Protocol 3: Droplet Size Distribution Analysis by Laser Diffraction

This protocol uses laser diffraction to accurately measure the size of the oil droplets in the

emulsion, which is a critical indicator of emulsification efficiency.

Materials & Equipment:
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Freshly prepared O/W emulsion

Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

Deionized water (as dispersant)

Pipette

Procedure:

Instrument Setup: Configure the particle size analyzer according to the manufacturer's

instructions. Set the refractive index for the dispersed phase (oil, typically ~1.47) and the

dispersant (water, ~1.33).

Background Measurement: Allow the instrument to perform a background measurement

with clean deionized water circulating in the sample cell.

Sample Addition: Gently invert the emulsion sample to ensure homogeneity. Using a

pipette, add the emulsion drop-by-drop to the dispersant in the sample cell until the target

obscuration level (typically 10-20%) is reached.

Measurement: Allow the sample to circulate and stabilize for 30-60 seconds, then initiate

the measurement. Perform at least three replicate measurements.

Data Analysis: The instrument software will generate a droplet size distribution curve.

Record key parameters such as the volume-weighted mean diameter (D) and the Sauter

mean diameter (d₃₂). A smaller mean droplet size indicates more effective emulsification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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